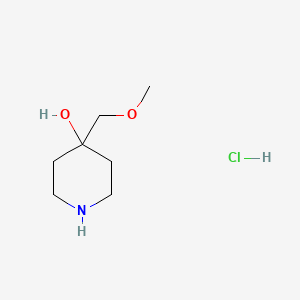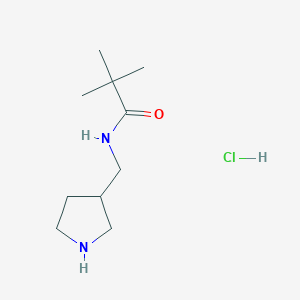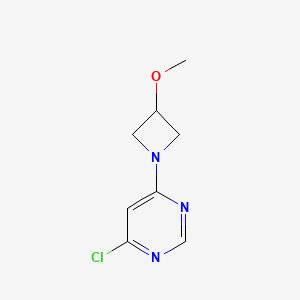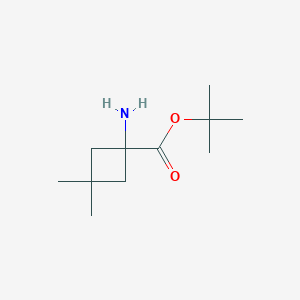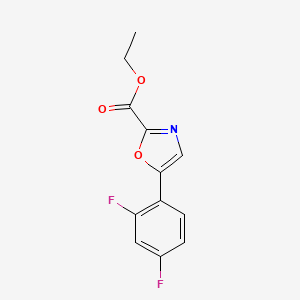
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
Vue d'ensemble
Description
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis, particularly in the pharmaceutical industry . The presence of the piperidine ring in this compound makes it a valuable scaffold for the development of various biologically active molecules.
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and physicochemical properties.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds can act as agonists (activators), antagonists (blockers), or modulators of their targets. The presence of a piperidine ring could potentially enable the compound to interact with its targets via hydrogen bonding or pi-pi interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its exact structure and physicochemical properties. Piperidine derivatives are generally well absorbed and can cross the blood-brain barrier .
Analyse Biochimique
Biochemical Properties
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including cancer cells. It has been found to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in the downregulation of signaling cascades that promote cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, thereby impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been found to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and distribution. The compound’s distribution can also be influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments, leading to distinct biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol typically involves the reaction of 4-(methylthio)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One common approach is the catalytic hydrogenation of the corresponding nitrile or imine intermediate using a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under high-pressure hydrogen gas . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.
Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is unique due to its specific structural features, including the presence of a methylthio group and a piperidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
[4-(4-methylsulfanylphenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-16-12-4-2-11(3-5-12)13(10-15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMVUDGNZKWJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
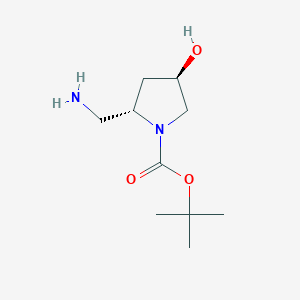
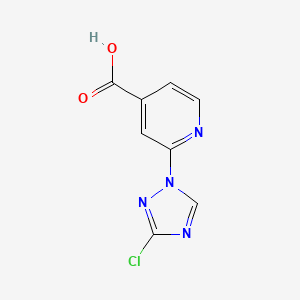
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
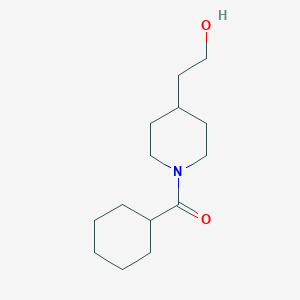
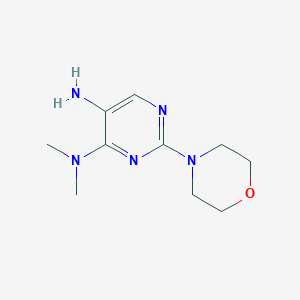
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
